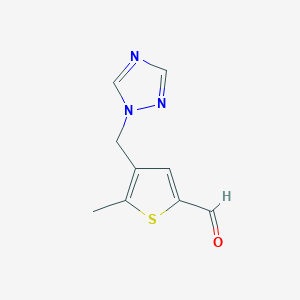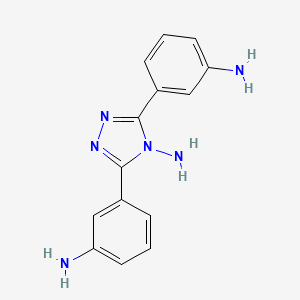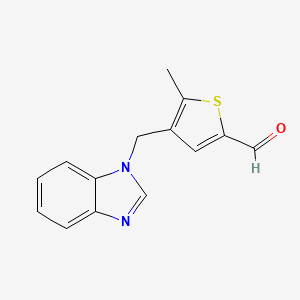
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde
説明
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde, also known as MTTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTCA is a heterocyclic compound that consists of a thiophene ring, a triazole ring, and an aldehyde group. The compound is synthesized using a specific method and has been found to have diverse biochemical and physiological effects, which have been explored in various scientific studies.
作用機序
The mechanism of action of 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde is not fully understood, but studies have suggested that the compound works by inhibiting specific enzymes or proteins in cells. For example, 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde may be able to prevent cancer cells from replicating and dividing.
Biochemical and Physiological Effects
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been found to have diverse biochemical and physiological effects, which have been explored in various scientific studies. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which could make it a useful anticancer agent. Additionally, 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been found to have low toxicity, which means that it can be used in cell culture experiments without causing significant harm to the cells. However, one limitation of 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde. One potential area of research is the development of new anticancer drugs based on the compound. Additionally, further studies could be conducted to investigate the compound's antimicrobial properties and its potential use in the development of new antibiotics. Finally, more research could be conducted to investigate the compound's mechanism of action and its effects on specific enzymes and proteins in cells.
科学的研究の応用
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been found to have various scientific research applications, including its potential use in the development of new drugs. The compound has been shown to have anticancer properties, and studies have suggested that it could be used to develop new cancer treatments. Additionally, 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been found to have antimicrobial properties, which could be useful in the development of new antibiotics.
特性
IUPAC Name |
5-methyl-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7-8(2-9(4-13)14-7)3-12-6-10-5-11-12/h2,4-6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROSWDHOLSDPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4326382.png)

![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one](/img/structure/B4326387.png)
![1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4326393.png)
![N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B4326396.png)
![methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4326401.png)
![2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4326413.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B4326414.png)
![2-chloro-N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326424.png)
![4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4326444.png)



![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)